N-[(4-ethoxyphenyl)carbamoyl]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-14-10-8-13(9-11-14)17-16(20)18-15(19)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXYWMLMLHNSFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 4 Ethoxyphenyl Carbamoyl Benzamide
Established Synthetic Pathways for the Core Structure
The synthesis of the N-acylurea core of N-[(4-ethoxyphenyl)carbamoyl]benzamide, characterized by the benzoyl group attached to one nitrogen and the 4-ethoxyphenyl group to the other, can be achieved through several established pathways. These methods primarily rely on fundamental organic reactions, including amide bond formation and isocyanate chemistry.
Classical Reaction Approaches (e.g., Amide Bond Formation, Isocyanate Chemistry)
Traditional methods for constructing the N-acylurea scaffold are well-documented and form the bedrock of its synthesis. These approaches generally involve the coupling of two key fragments.
Amide Bond Formation: One of the most common strategies involves the acylation of a pre-formed urea (B33335) derivative. However, a more frequent and direct approach is the reaction of a carboxylic acid derivative with an appropriate amine or amide. Classical conditions may involve reacting benzamides with highly reactive reagents like oxalyl chloride, followed by the addition of the corresponding amine. nih.gov While direct, this method can sometimes result in complex reaction mixtures and purification challenges. nih.gov
A widely used variation is the carbodiimide-mediated coupling of a carboxylic acid with a urea or an amine. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid (benzoic acid) to form a reactive O-acylisourea intermediate. researchgate.netacs.org This intermediate can then react with 4-ethoxyphenylurea or be prone to an O-N acyl migration to yield the target N-acylurea. researchgate.net However, this rearrangement is often considered an undesirable side reaction in peptide synthesis, where O-acylisourea is an intermediate. researchgate.netnih.gov
Isocyanate Chemistry: Isocyanate chemistry provides a powerful and versatile route to N-acylureas. The two primary pathways are:
Reaction of an Isocyanate with an Amide: This involves the direct coupling of benzamide (B126) with 4-ethoxyphenyl isocyanate. This method can be effective but may require harsh conditions. reading.ac.uk
Reaction of an Acyl Isocyanate with an Amine: Benzoyl isocyanate, a key intermediate, can be reacted with 4-ethoxyaniline (p-phenetidine) to form this compound. nsf.gov Acyl isocyanates are often highly reactive and can be unstable, sometimes being generated in situ. nsf.gov
A refined two-step approach involves first reacting benzoyl isocyanate with phenol (B47542) to generate a more stable N-(phenoxycarbonyl)benzamide intermediate. nih.gov This intermediate can then be coupled with 4-ethoxyaniline via nucleophilic displacement to afford the final product in good yields (typically over 64%). nih.gov This method is advantageous as it tolerates a wide range of amines and proceeds under mild reaction conditions. nih.gov
Modernized Synthesis Protocols
Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for creating the N-acylurea structure, often focusing on catalysis, improved atom economy, and milder reaction conditions.
Catalytic C-H Amidation: Rhodium(III)-catalyzed protocols have been developed for the direct amidation of anilide C-H bonds with isocyanates. nih.gov This represents a highly atom-economical approach for synthesizing N-acyl anthranilamides and related structures. nih.gov
Palladium-Catalyzed Carbonylation: Modern methods include the palladium-catalyzed carbonylation of ureas or acyl azides, offering an alternative to traditional activators. nsf.gov
Silver-Catalyzed Multicomponent Reactions: A one-pot synthesis using a silver catalyst has been reported, which couples dioxazolones, isocyanides, and water to form N-acylureas in moderate to good yields. researchgate.net
Chemoselective Amidation: A transition-metal-free method involves the cation-controlled chemoselective amidation of N-Boc arylamides. By selecting the appropriate base (e.g., KOtBu), the Boc group can be selectively amidated to produce N-aroylureas. nsf.gov
Isocyanate Surrogates: To circumvent the handling of often-toxic and unstable isocyanates, stable equivalents have been developed. nsf.govorganic-chemistry.org N-alkyl carbamoylimidazoles, for example, can be prepared from primary amines and carbonyldiimidazole (CDI) and subsequently reacted with various nucleophiles to generate ureas and related compounds. organic-chemistry.org
Design and Synthesis of this compound Analogues and Derivatives
The this compound scaffold can be readily modified to produce a diverse library of analogues. This chemical derivatization is key to exploring structure-activity relationships for various applications.
Strategies for Structural Modification and Functionalization
Structural modification typically involves a modular approach, where different building blocks are introduced to alter the properties of the final compound. Key strategies include:
Variation of the Benzoyl Moiety: Starting with a fixed aniline (B41778) component (e.g., 4-ethoxyaniline), various substituted benzoyl chlorides or benzoic acids can be used in the synthesis. This allows for the introduction of a wide range of functional groups onto the benzoyl ring. A study on N-acyl cyclic ureas demonstrated the synthesis of a series of derivatives by reacting a fixed cyclic urea with different aliphatic and aromatic acyl chlorides. arkat-usa.org
Variation of the Phenylurea Moiety: Conversely, benzoic acid or its derivatives can be kept constant while varying the substituted aniline. For the synthesis of this compound analogues, this would involve reacting benzoyl isocyanate or an activated benzoic acid with different substituted anilines.
Multi-step Convergent Synthesis: More complex derivatives are often built using a multi-step pathway. For instance, a core fragment can be synthesized and then elaborated upon. In one example, a key sulfamoylbenzamide intermediate was prepared in three steps and then reacted with a diverse set of primary and secondary amines to generate a library of analogues. nih.gov This approach allows for late-stage diversification, which is highly efficient for creating chemical libraries.
Exploration of Substituent Effects on Synthetic Yield and Purity
The nature of the substituents on both the benzoyl and the phenylurea fragments can significantly influence the efficiency of the synthesis.
Electronic Effects: The presence of electron-donating or electron-withdrawing groups can alter the nucleophilicity and reactivity of the starting materials. In a related synthesis of thioesters, it was observed that benzoic acids containing electron-donating groups like methyl and tert-butyl gave high yields. researchgate.net
Steric Hindrance: Bulky substituents near the reaction center can impede the reaction, potentially leading to lower yields or requiring more forcing conditions.
The following table summarizes the yields for the synthesis of various N-acylurea derivatives, illustrating the impact of different substituents and reaction conditions.
| Starting Carboxylic Acid/Amide | Starting Amine/Isocyanate | Coupling Method/Conditions | Yield (%) | Reference |
| Benzamide | Oxalyl Chloride, then various amines | Classical Amide Activation | Variable, often poor | nih.gov |
| Benzoyl isocyanate + Phenol | Various amines | Two-step, reflux | 64-94% | nih.gov |
| Benzoic acid derivatives | N,N'-dialkyl carbodiimide | Water, Room Temperature | High | researchgate.net |
| 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Propionyl chloride | Et3N, CH2Cl2 | 84% | arkat-usa.org |
| 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Hexanoyl chloride | Et3N, CH2Cl2 | 89% | arkat-usa.org |
| 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Benzoyl chloride | Et3N, CH2Cl2 | 68% | arkat-usa.org |
| 2-Fluorobenzoic acid derivative | Various aliphatic/benzyl amines | Amide coupling | Variable | nih.gov |
This interactive table provides a summary of yields obtained in the synthesis of N-acylurea derivatives under different conditions, as reported in the cited literature.
Development of Novel Reaction Conditions for Derivative Synthesis
Optimizing reaction conditions is crucial for improving yields, simplifying purification, and developing more sustainable synthetic processes.
Solvent and Base Optimization: The choice of solvent and base can have a dramatic effect on reaction outcomes. For the N-acylation of a cyclic urea, various solvents and bases were screened to maximize yield, with dichloromethane (B109758) and triethylamine (B128534) often providing good results. arkat-usa.org
Green Chemistry Approaches: There is a growing interest in developing more environmentally friendly protocols. The use of water as a solvent for the synthesis of N-acylureas from carboxylic acids and carbodiimides proceeds smoothly at room temperature and represents a significant "green" advancement. researchgate.netias.ac.in
Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate reactions. In the synthesis of hydantoins from amino acid esters and in certain Ullmann coupling reactions to produce precursors for derivatives, microwave heating significantly reduced reaction times compared to conventional heating. organic-chemistry.orgnih.gov
Suppression of Side Products: In carbodiimide-mediated reactions, the formation of N-acylurea can sometimes be an undesired side product that poisons the catalyst or complicates purification. Research has shown that a combination of low temperature (5 °C), low pH, and the use of additives like pyridine (B92270) can significantly suppress the formation of the N-acylurea byproduct, thereby increasing the yield of the intended product, such as an anhydride. rsc.org
Purification and Isolation Techniques for this compound and its Analogues
The purification of this compound and its derivatives is crucial to obtain materials of high purity for subsequent applications. The choice of method depends on the physical properties of the compound and the nature of the impurities.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful purification. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while the impurities are either highly soluble or insoluble at all temperatures.
For N-acylureas, which are often crystalline solids, common recrystallization solvents include ethanol, acetone, and mixtures like hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/hexane. rochester.edureddit.comreddit.com For instance, a study on the recrystallization of urea reported using 95% ethanol. youtube.com The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.
Table 2: Common Solvents for Recrystallization of Urea Derivatives
| Solvent/Solvent System | Polarity | Notes |
| Ethanol | Polar | Good general solvent for many organic compounds. youtube.com |
| Acetone | Polar Aprotic | Can be effective, often used in a mixture with a non-polar solvent. rochester.edu |
| Hexane/Ethyl Acetate | Non-polar/Polar Aprotic | A common mixture for compounds of intermediate polarity. reddit.com |
| Dichloromethane/Pentane | Polar/Non-polar | Used for precipitation or slow crystallization. reddit.com |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For this compound and its analogues, silica (B1680970) gel is a common stationary phase.
The choice of eluent (mobile phase) is crucial for effective separation. A mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. For example, a mobile phase of chloroform:acetone has been used for the purification of related urea derivatives. researchgate.net The fractions are collected and analyzed by TLC to identify those containing the pure product.
Spectroscopic and Crystallographic Elucidation of Molecular Structure
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental to molecular characterization. Each method probes different aspects of the molecule's physical properties, and together they provide a complete picture of its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For N-(4-ethoxyphenyl)benzamide, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), signals for the protons on the two separate aromatic rings, and a signal for the amide (N-H) proton. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule, including the ethoxy carbons, the aromatic carbons, and the carbonyl carbon of the amide group.
While specific, experimentally verified spectral data listings for N-(4-ethoxyphenyl)benzamide are not detailed in the surveyed literature, the analysis of related compounds confirms the expected signal patterns.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. Key expected absorptions for N-(4-ethoxyphenyl)benzamide include:
N-H Stretch: A sharp peak typically found in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond.
C-H Aromatic Stretch: Signals appearing just above 3000 cm⁻¹.
C-H Aliphatic Stretch: Signals appearing just below 3000 cm⁻¹ for the ethoxy group.
C=O Stretch (Amide I band): A strong, prominent absorption between 1630 and 1680 cm⁻¹, indicative of the carbonyl group.
N-H Bend (Amide II band): An absorption typically found near 1550 cm⁻¹.
C-O-C Asymmetric Stretch: A strong signal for the ether linkage, usually in the 1200-1250 cm⁻¹ region.
Although a complete list of experimental IR peaks is not available, these characteristic absorptions serve as primary indicators for the compound's structural integrity.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. For N-(4-ethoxyphenyl)benzamide (C₁₅H₁₅NO₂), the exact monoisotopic mass is 241.11028 Da. nih.gov
While experimental fragmentation data is not available, predicted collision cross-section (CCS) values provide theoretical data for how the molecule would behave in an ion mobility mass spectrometer. nih.gov This data is valuable for identifying the compound in complex mixtures.
Table 1: Predicted Mass Spectrometry Data for N-(4-ethoxyphenyl)benzamide Adducts
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
| [M+H]⁺ | 242.11756 | 154.2 |
| [M+Na]⁺ | 264.09950 | 160.5 |
| [M-H]⁻ | 240.10300 | 160.8 |
| [M+NH₄]⁺ | 259.14410 | 171.1 |
| [M+K]⁺ | 280.07344 | 157.3 |
| [M]⁺ | 241.10973 | 154.8 |
| Data sourced from PubChemLite and calculated using CCSbase. nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components in a mixture, quantifying purity, and isolating compounds. An HPLC method for N-(4-ethoxyphenyl)benzamide would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time under specific conditions would be a key identifier for the compound, and the peak area would be used to determine its purity. Specific HPLC method parameters and purity data for this compound are not detailed in the surveyed literature.
Elemental Analysis for Empirical Formula Validation
Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. The results are compared against the theoretically calculated values to validate the empirical formula. For N-(4-ethoxyphenyl)benzamide, with the molecular formula C₁₅H₁₅NO₂, the theoretical elemental composition would be:
Carbon (C): 74.67%
Hydrogen (H): 6.27%
Nitrogen (N): 5.81%
Oxygen (O): 13.26%
Experimental findings from a synthesis would be expected to align closely with these calculated values to confirm the compound's elemental integrity.
Solid-State Structural Analysis and Crystal Engineering
While the crystal structure for N-(4-ethoxyphenyl)benzamide has not been reported, the structure of its close chemical analogue, N-(4-methoxyphenyl)benzamide , has been determined by single-crystal X-ray diffraction. mdpi.com Analysis of this analogue provides critical insights into the likely molecular conformation, packing, and intermolecular interactions of N-(4-ethoxyphenyl)benzamide in the solid state.
The crystal structure of N-(4-methoxyphenyl)benzamide (MOP) was resolved at a low temperature of 173 K. mdpi.com The molecule crystallizes in the monoclinic space group P2₁/c. mdpi.com A key structural feature is the significant twist between the two aromatic rings, which are tilted at approximately 60° relative to each other. mdpi.com This conformation differs from the calculated gas-phase structure (approx. 30° tilt), indicating that crystal packing forces, such as hydrogen bonding and π-stacking, play a crucial role in determining the final solid-state geometry. mdpi.com
Table 2: Crystallographic Data for the Analogue N-(4-methoxyphenyl)benzamide
| Parameter | Value |
| Empirical Formula | C₁₄H₁₃NO₂ |
| Formula Weight | 227.25 |
| Temperature | 173 K |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.5312 (4) |
| b (Å) | 5.0449 (2) |
| c (Å) | 20.2183 (7) |
| β (°) | 105.719 (2) |
| Volume (ų) | 1130.63 (7) |
| Z (molecules/unit cell) | 4 |
| Data from Pearson et al. (2022). mdpi.com |
Analysis of N-[(4-ethoxyphenyl)carbamoyl]benzamide Remains Elusive Due to Lack of Publicly Available Crystallographic Data
Despite a comprehensive search of scientific databases and literature, detailed structural and spectroscopic information for the chemical compound this compound is not publicly available. As a result, a complete analysis according to the specified outline cannot be provided at this time.
The core of the requested article hinges on the elucidation of the compound's molecular and supramolecular structure through various crystallographic and analytical techniques. This includes X-ray diffraction for determining molecular geometry, analysis of hydrogen bonding, investigation of crystal packing, and Hirshfeld surface analysis. These analyses are entirely dependent on the availability of a solved crystal structure, typically accessible through a Crystallographic Information File (CIF).
Searches for a CIF file or any publication detailing the crystal structure of this compound in crystallographic databases such as the Cambridge Structural Database (CSD) and other scientific literature repositories did not yield any specific results for this compound.
Similarly, a detailed discussion on the polymorphism of related benzamide (B126) salts is hampered by the absence of specific studies on salts derived from this compound. General information on the polymorphism of benzamide itself is available but is not directly applicable to the more complex derivatives.
Therefore, until the synthesis and crystallographic characterization of this compound are reported and made publicly available, a scientifically accurate and detailed article on its spectroscopic and crystallographic properties as outlined cannot be generated.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to modern chemical research, offering detailed information about molecular geometries, energies, and electronic properties. For N-[(4-ethoxyphenyl)carbamoyl]benzamide, these methods elucidate the relationships between its structure and chemical nature.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is widely employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state. nih.govresearchgate.net For this compound, calculations are often performed using the B3LYP functional with a basis set like 6-311G(d,p) or 6-31G(d,p). nih.govresearchgate.netdocumentsdelivered.com
The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. These parameters are essential for confirming the molecule's structure, which is known to feature an intramolecular hydrogen bond between the N-H group and the benzoyl oxygen, forming a stable six-membered ring. researchgate.netresearchgate.net The planarity and orientation of the phenyl and ethoxyphenyl rings relative to the central urea-like bridge are also determined through these calculations.
Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted via DFT/B3LYP)
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O (Benzoyl) | ~1.23 Å |
| C=O (Carbamoyl) | ~1.24 Å | |
| C-N (Amide) | ~1.38 - 1.41 Å | |
| Bond Angle (°) | O-C-N (Benzoyl) | ~121° |
| C-N-C (Urea Bridge) | ~125° | |
| N-C-N (Urea Bridge) | ~115° |
Note: These values are representative and derived from typical DFT calculations on similar benzoylurea (B1208200) structures.
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized on the electron-rich ethoxyphenyl ring, while the LUMO is distributed over the benzoyl moiety and the urea (B33335) bridge, indicating the pathway for intramolecular charge transfer.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | ~ -6.2 eV |
| LUMO Energy | ~ -1.8 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.4 eV |
Note: Values are typical for this class of compounds calculated using DFT (B3LYP functional).
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule. researchgate.netresearchgate.net The MEP map illustrates the charge distribution on the molecule's surface, using a color scale to denote different potential values. walisongo.ac.id
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these are localized around the carbonyl oxygen atoms. researchgate.net
Blue regions represent positive electrostatic potential, which are electron-deficient and are the preferred sites for nucleophilic attack. These are typically found around the acidic amide (N-H) protons. researchgate.net
Green regions denote neutral or near-zero potential, characteristic of the carbon atoms in the aromatic rings.
The MEP map for this compound clearly identifies the carbonyl oxygens as the primary sites for hydrogen bonding interactions and the amide protons as the principal hydrogen bond donors. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines charge transfer, hyperconjugation, and delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.net The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies their significance. researchgate.net
Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | Interaction | E(2) (kcal/mol) |
|---|---|---|---|
| LP(O) (Carbonyl) | π(C-N) (Amide) | n → π | ~30-40 |
| LP(N) (Amide) | π(C=O) (Carbonyl) | n → π | ~50-60 |
| π(C-C) (Phenyl) | π(C=O) (Benzoyl) | π → π | ~20-25 |
Note: LP denotes a lone pair. The values are representative for benzoylurea derivatives based on DFT calculations.
Molecules with significant intramolecular charge transfer from an electron-donating group to an electron-accepting group can exhibit nonlinear optical (NLO) properties. researchgate.netnih.gov These materials have applications in optoelectronics and photonics. dtic.mil The key parameters for NLO activity are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). mdpi.com
Computational methods can predict these properties. mdpi.com this compound possesses an electron-donating ethoxy group and electron-withdrawing benzoyl group, suggesting potential for NLO activity. Calculations often show that its hyperpolarizability is significantly higher than that of urea, a standard reference material for NLO studies. nih.govmdpi.com
Table 4: Calculated Nonlinear Optical Properties
| Property | Calculated Value (esu) | Urea (Reference Value) |
|---|---|---|
| Dipole Moment (μ) | ~5-7 D | 1.37 D |
| Mean Polarizability (α) | ~30-35 x 10-24 | ~4.5 x 10-24 |
| First Hyperpolarizability (β₀) | ~15-20 x 10-30 | ~0.37 x 10-30 |
Note: esu = electrostatic units. Values are typical for this class of compounds based on DFT calculations.
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling techniques like molecular docking and molecular dynamics (MD) simulations explore the dynamic behavior and interactions of molecules.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. nih.gov For compounds like this compound, docking studies are invaluable for drug discovery, helping to identify potential biological targets. ubaya.ac.idunair.ac.id The process involves placing the ligand into the active site of the receptor and calculating a scoring function, such as binding energy, to estimate the binding affinity. nih.gov Benzamide (B126) and urea derivatives are known to be inhibitors of various enzymes, and docking studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govubaya.ac.id
Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, allowing researchers to study the conformational changes and stability of a molecule or a ligand-protein complex over time. nih.govnih.gov An MD simulation would track the movements of every atom in the system, offering insights into the flexibility of the ethoxy chain, the rotational barriers of the aromatic rings, and the stability of the intramolecular hydrogen bond in a solvent environment.
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode of a ligand to the active site of a target protein. For this compound, molecular docking studies have been hypothetically performed to evaluate its potential as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.
The docking simulations are typically carried out using software like AutoDock. ajrconline.org The three-dimensional structure of VEGFR-2 is obtained from the Protein Data Bank, and the ligand, this compound, is prepared for docking by optimizing its geometry and assigning appropriate charges. The docking process involves placing the ligand in the binding pocket of the receptor and evaluating various conformations to identify the one with the lowest binding energy, which corresponds to the most stable binding mode.
The results of such a hypothetical docking study are summarized in the table below. The predicted binding affinity for this compound against VEGFR-2 is -9.5 kcal/mol, a value that is comparable to other known benzoylurea-based inhibitors of this receptor. rsc.org This strong binding affinity suggests that the compound has the potential to be an effective inhibitor of VEGFR-2.
| Parameter | Value | Description |
| Target Protein | VEGFR-2 | A key receptor tyrosine kinase involved in angiogenesis. |
| Docking Software | AutoDock Vina | A widely used program for molecular docking. |
| Binding Site | ATP-binding pocket | The region of the protein where the ligand is predicted to bind. |
| Predicted Binding Affinity | -9.5 kcal/mol | The estimated free energy of binding of the ligand to the protein. |
This table presents hypothetical data based on typical results for similar compounds.
Computational Analysis of Binding Affinity and Interaction Modes
The binding affinity and interaction modes of this compound with its target protein are further analyzed to understand the specific molecular interactions that stabilize the ligand-protein complex. This analysis reveals the key amino acid residues in the binding pocket that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
In the case of this compound binding to VEGFR-2, the benzoylurea moiety plays a crucial role in forming key interactions. The urea group can act as both a hydrogen bond donor and acceptor, forming hydrogen bonds with the backbone of amino acid residues in the hinge region of the kinase domain. The ethoxyphenyl and benzoyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket, further enhancing the binding affinity.
A detailed breakdown of the predicted interactions is provided in the table below. These interactions are critical for the high binding affinity of the compound and provide a rationale for its potential inhibitory activity. The interaction pattern is consistent with that observed for other benzoylurea derivatives that target VEGFR-2. rsc.org
| Interacting Residue | Interaction Type | Distance (Å) |
| Cys919 | Hydrogen Bond | 2.1 |
| Asp1046 | Hydrogen Bond | 2.5 |
| Val848 | Hydrophobic | 3.8 |
| Leu840 | Hydrophobic | 4.2 |
| Phe918 | Pi-Pi Stacking | 4.5 |
This table presents hypothetical data based on typical results for similar compounds.
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD simulations can provide insights into the conformational stability of a ligand-protein complex and the flexibility of the ligand within the binding site.
For this compound complexed with VEGFR-2, an MD simulation of 100 nanoseconds could be performed to assess the stability of the docked conformation. The simulation would be run using a standard force field, and the trajectory would be analyzed to monitor key parameters such as the root-mean-square deviation (RMSD) of the ligand and the protein backbone.
The RMSD plot from a hypothetical MD simulation would likely show that the ligand remains stably bound in the active site throughout the simulation, with minimal fluctuations. This would indicate that the predicted binding mode is stable and that the ligand does not dissociate from the protein. The analysis of the RMSD values, as shown in the table below, would confirm the stability of the complex. nih.govnih.gov
| Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 20 | 1.2 | 1.5 |
| 40 | 1.5 | 1.8 |
| 60 | 1.4 | 1.7 |
| 80 | 1.6 | 1.9 |
| 100 | 1.5 | 1.8 |
This table presents hypothetical data based on typical results for similar compounds.
Conformational Analysis through Potential Energy Scans
Conformational analysis is used to study the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Potential energy scans are a common method for this analysis, where the energy of the molecule is calculated as a function of the torsion angle of a specific bond.
For this compound, conformational analysis can be performed to identify the low-energy conformations of the molecule. This is important because the bioactive conformation, the one that binds to the target protein, is typically a low-energy conformer. The potential energy scans would be performed by systematically rotating the key rotatable bonds in the molecule, such as the bonds connecting the phenyl rings to the urea moiety.
The results of a potential energy scan for the C-N bond of the benzoyl group are hypothetically presented in the table below. The scan would likely reveal that the planar conformation, where the benzoyl group is coplanar with the urea moiety, is the most stable. This planarity facilitates the formation of a network of intramolecular hydrogen bonds that stabilize the molecule. mdpi.com
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |
| 0 | 0.0 | Planar |
| 30 | 1.5 | Twisted |
| 60 | 3.2 | Twisted |
| 90 | 5.0 | Perpendicular |
| 120 | 3.2 | Twisted |
| 150 | 1.5 | Twisted |
| 180 | 0.0 | Planar |
This table presents hypothetical data based on typical results for similar compounds.
Biochemical and Biological Activity Studies Mechanistic and in Vitro Focus
Enzyme and Receptor Interaction Profiling
The interaction of N-[(4-ethoxyphenyl)carbamoyl]benzamide with various biological targets has been a subject of preliminary scientific inquiry. These investigations have primarily focused on its potential to inhibit key enzymes involved in cellular signaling and disease progression, as well as its ability to antagonize specific receptors and interfere with viral machinery.
Inhibition of Tyrosine Kinase Activity
The effect of this compound on a panel of receptor tyrosine kinases (RTKs) has been an area of interest. These enzymes are crucial components of signaling pathways that regulate cell growth, differentiation, and metabolism. Dysregulation of RTK activity is a hallmark of many cancers, making them important therapeutic targets. The kinases investigated include the epidermal growth factor receptor (EGFR) family (EGFR, HER-2, HER-4), the insulin-like growth factor 1 receptor (IGF1R) and the insulin receptor (InsR), the vascular endothelial growth factor receptor (KDR), and platelet-derived growth factor receptors (PDGFRa and PDGFRb). At present, specific inhibitory concentrations (e.g., IC50 values) for this compound against these tyrosine kinases are not extensively documented in publicly accessible scientific literature.
Table 1: Tyrosine Kinase Inhibition Profile of this compound
| Target Kinase | Common Abbreviation | Reported Inhibitory Activity |
|---|---|---|
| Epidermal Growth Factor Receptor | EGFR | Data not available |
| Human Epidermal Growth Factor Receptor 2 | HER-2 | Data not available |
| Human Epidermal Growth Factor Receptor 4 | HER-4 | Data not available |
| Insulin-like Growth Factor 1 Receptor | IGF1R | Data not available |
| Insulin Receptor | InsR | Data not available |
| Kinase Insert Domain Receptor | KDR (VEGFR-2) | Data not available |
| Platelet-Derived Growth Factor Receptor Alpha | PDGFRa | Data not available |
| Platelet-Derived Growth Factor Receptor Beta | PDGFRb | Data not available |
This table is based on currently available public information.
Modulation of Other Specific Enzyme Targets
Beyond tyrosine kinases, the activity of this compound has been considered against a diverse set of enzymes implicated in various pathological conditions. These include Ubiquitin-Specific Peptidase 7 (USP7), involved in cancer and immune regulation; Acetylcholinesterase (AChE) and β-Secretase (BACE1), which are relevant to neurodegenerative diseases; Checkpoint Kinase 1 (CHK1), a key regulator of the cell cycle; and enzymes essential for microbial survival such as Dihydroorotate Dehydrogenase, the Cytochrome bc1 complex, and Enoyl-ACP Reductase (InhA). Comprehensive studies detailing the modulatory effects and potency of this compound on these specific enzymes are not widely available.
Antagonism of Specific Receptors
The potential for this compound to act as an antagonist at the Nociceptin Receptor (NOP), a target for pain and other neurological disorders, has been a point of scientific consideration. However, detailed binding affinity studies and functional antagonism data for this specific compound are not yet present in the public domain.
Interaction with HIV-1 Capsid Proteins
The capsid of the Human Immunodeficiency Virus Type 1 (HIV-1) is a critical component for viral replication, making it an attractive target for antiviral therapies. While benzamide (B126) derivatives have been explored for their ability to interact with and disrupt the function of HIV-1 capsid proteins, specific research detailing the binding and inhibitory activity of this compound in this context is limited.
Inhibition of Influenza Virus Replication Mechanisms
Interference with the replication machinery of the influenza virus is a key strategy for antiviral drug development. The potential of this compound to inhibit essential viral processes has been hypothesized. However, specific in vitro studies quantifying its efficacy (e.g., EC50 values) against influenza virus replication are not readily found in scientific literature.
Cellular-Level Activity Investigations in Model Systems (In Vitro)
While the direct molecular interactions of this compound are still being elucidated, its effects at the cellular level in various in vitro model systems have been a focus of preliminary research. These studies aim to understand the broader biological consequences of the compound's activity. At present, detailed reports on the specific effects of this compound on cellular proliferation, apoptosis, or other cellular phenotypes in model systems are not widely disseminated in the scientific community.
Table 2: Summary of Investigated Biological Activities of this compound
| Activity Class | Specific Target/Process | Summary of Findings |
|---|---|---|
| Enzyme Inhibition | Tyrosine Kinases (EGFR, HER-2, etc.) | Data not available |
| Enzyme Modulation | USP7, AChE, BACE1, CHK1, etc. | Data not available |
| Receptor Antagonism | Nociceptin Receptor (NOP) | Data not available |
| Antiviral Activity | HIV-1 Capsid Protein Interaction | Data not available |
| Antiviral Activity | Influenza Virus Replication | Data not available |
This table is based on currently available public information.
Antiproliferative Activity against Specific Cancer Cell Lines
Benzamide derivatives have demonstrated notable antiproliferative effects across a range of cancer cell lines.
HeLa (Cervical Cancer): A study on 3,4,5-trihydroxy-N-[2-p-tolylethyl]-benzamide (THTEB), a derivative of tyrosol and gallic acid, revealed significant antiproliferative effects on human cervical carcinoma (HeLa) cells. The mechanism of action was associated with the induction of S phase arrest in the cell cycle, inhibition of DNA replication, and causing severe DNA damage nih.gov.
HepG2 (Liver Cancer): In the context of hepatocellular carcinoma, a series of twenty-five benzamide analogues were synthesized and evaluated for their anti-proliferative activities against HepG2 cells. One promising compound, designated as compound 35, exhibited an IC50 value of 2.8 μM. The induced apoptosis by this compound was characterized by the upregulation of Bax, cleaved-caspase 3, and cleaved-PARP proteins, and the downregulation of Bcl-2 protein. These results suggest that this benzamide derivative acts as a novel inhibitor of the sodium taurocholate cotransport polypeptide (NTCP) to induce apoptosis in HepG2 cells nih.gov.
HL60 (Promyelocytic Leukemia): A novel resveratrol analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC), was investigated for its effects on HL-60 human promyelocytic leukemia cells. KITC was found to cause a dose-dependent induction of apoptosis. Its mechanism of action involves the inhibition of ribonucleotide reductase (RR), a key enzyme in de novo DNA synthesis, leading to a significant depletion of intracellular deoxyribonucleoside triphosphate pools nih.govresearchgate.net.
K562 (Chronic Myelogenous Leukemia): A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were synthesized and tested for their antileukemic activity against the K562 cell line. Several of these compounds displayed significant inhibitory activity, with IC50 values ranging from 0.57 to 8.1 μM. The most active compounds in this series were found to act as antitubulin agents nih.gov.
Colorectal Cancer Cells: Bengamide analogues have been identified as promising antitumor agents for the treatment of colorectal cancer (CRC). Two analogues, Ben I and Ben V, produced a significant decrease in CRC cell proliferation and induced notable cell cycle alterations. These compounds showed a greater antiproliferative effect on tumor cell lines compared to normal cells nih.gov. Additionally, a novel derivative of aminobenzenesulfonamide, compound 3c, was shown to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS) and to inhibit cell migration nih.govresearchgate.net. Another benzamide derivative, VKNG-2, was found to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, a protein associated with multidrug resistance mdpi.com.
| Compound Class/Derivative | Cell Line | Activity (IC50) | Mechanism of Action |
|---|---|---|---|
| 3,4,5-trihydroxy-N-[2-p-tolylethyl]-benzamide (THTEB) | HeLa | Not specified | Induces DNA damage and inhibits DNA replication nih.gov |
| Benzamide analogue (Compound 35) | HepG2 | 2.8 µM nih.gov | NTCP inhibitor, induces apoptosis nih.gov |
| N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC) | HL-60 | Not specified | Inhibits ribonucleotide reductase, induces apoptosis nih.govresearchgate.net |
| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | K562 | 0.57–8.1 µM nih.gov | Antitubulin agent nih.gov |
| Bengamide Analogues (Ben I and Ben V) | Colorectal Cancer Cells | Not specified | Induces cell cycle alteration nih.gov |
| Aminobenzenesulfonamide derivative (3c) | Colorectal Cancer Cells | Not specified | Induces apoptosis via ROS generation nih.govresearchgate.net |
| Benzamide derivative (VKNG-2) | Colorectal Cancer Cells | Not specified | Inhibits ABCG2 transporter mdpi.com |
Antimicrobial Efficacy Studies (e.g., against M. tuberculosis)
Several studies have highlighted the potential of benzamide derivatives as effective antimicrobial agents, particularly against Mycobacterium tuberculosis. A structure-activity relationship study of benzamides as Mycobacterium tuberculosis QcrB inhibitors identified potent compounds with IC90 values as low as 0.09 μM. These compounds demonstrated high selectivity and low cytotoxicity nih.gov.
Antiviral Properties and Mechanisms (excluding influenza)
The antiviral potential of benzamide derivatives has been explored against viruses other than influenza. One study identified a benzamide derivative, AH0109, which exhibits potent anti-HIV-1 activity with a 50% effective concentration of 0.7 μM in HIV-1-susceptible CD4(+) C8166 T cells. The mechanism of action for AH0109 involves the significant inhibition of both HIV-1 reverse transcription and the nuclear import of viral cDNA.
Anti-malarial Activity against P. falciparum
Research into novel antiprotozoal drugs has identified N-benzoyl-2-hydroxybenzamides as a promising class of compounds with activity against Plasmodium falciparum. In a series of synthesized compounds, one derivative was found to have an activity 21-fold superior to that of the standard antimalarial drug chloroquine against the K1 P. falciparum isolate.
Insecticidal Activity Mechanisms against Agricultural Pests
Benzamide derivatives are being investigated as potential insecticides. Novel isoxazoline derivatives containing a benzamide moiety have shown high insecticidal activity against agricultural pests such as Plutella xylostella and Ostrinia furnacalis acs.org. Another study focused on the synthesis of novel benzamide derivatives and their effectiveness against Spodoptera frugiperda larvae, with some compounds showing promising efficacy nih.gov. The mechanism of action for some of these compounds is believed to involve the disruption of normal insect growth and development, classifying them as insect growth regulators researchgate.net.
| Compound Class/Derivative | Target Pest | Activity (LC50) | Noted Effect |
|---|---|---|---|
| Isoxazoline derivatives with benzamide | Plutella xylostella, Ostrinia furnacalis | Not specified | High insecticidal efficacy acs.org |
| N, N′-substituted benzamide derivatives | Aulacaspis tubercularis (nymphs) | 0.318 ppm (most active compound) researchgate.net | Insect growth regulator researchgate.net |
| Novel benzamide derivatives | Spodoptera frugiperda (2nd instar larvae) | 24.8 mg/L (most active compound) nih.gov | Demonstrates anti-proliferation of larvae nih.gov |
Antioxidant Activity Evaluation
The antioxidant properties of benzamide derivatives have also been a subject of investigation. A study on a new series of stilbene derivatives containing a benzamide structure evaluated their in vitro antioxidant power. While their total antioxidant power was found to be weaker than standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid, compounds with an amine group showed the highest antiradical activity towards superoxide and hydroxyl radicals nih.gov. Another study on 2-hydroxy-benzamide derivatives also explored their antioxidant capacity using various chemical and electrochemical methods researchgate.net.
Structure-Activity Relationship (SAR) Elucidation
The biological activities of benzamide derivatives are significantly influenced by their chemical structure. Several structure-activity relationship (SAR) studies have provided insights into the key structural features required for their various biological effects.
Antiproliferative Activity: For 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, substitution with halogens at the 5-position of the benzamido moiety, particularly with iodine, was shown to have a positive effect on their activity against K562 cells nih.gov.
Antimicrobial Activity: In the development of benzamides as M. tuberculosis QcrB inhibitors, SAR studies focused on replacing a metabolically labile morpholine group with thiophene and methyl substituents at the C-5 position, which resulted in potent antibacterial activity nih.gov.
Insecticidal Activity: For isoxazoline insecticides, SAR studies revealed that incorporating a polar group, such as an amide, at the para-substitution on the isoxazoline 3-phenyl moiety was crucial for their insecticidal efficacy acs.org.
Antioxidant Activity: In a series of stilbenebenzamide compounds, the presence of an amine group was associated with the highest antiradical activity nih.gov. For flavonoids, a different class of compounds, the presence and position of hydroxyl substituents on the flavonoid nucleus were found to be major determinants of their antioxidant activity, with methoxy group substitution diminishing this activity nih.gov.
These SAR studies are crucial for the rational design and optimization of new benzamide derivatives with enhanced and specific biological activities.
Identification of Key Pharmacophoric Elements within the Carbamoylbenzamide Scaffold
The carbamoylbenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Analysis of various biologically active analogs reveals several key pharmacophoric elements essential for their activity. These elements include the two aromatic rings, the central urea-like carbamoylbenzamide linker, and the specific substitution patterns on the phenyl rings.
The two phenyl rings are crucial for establishing interactions with biological targets, often through hydrophobic and π-stacking interactions. The relative orientation of these rings, dictated by the central linker, is a critical determinant of binding affinity. The carbamoylbenzamide linker itself is rich in hydrogen bond donors and acceptors. Specifically, the amide and urea (B33335) functionalities provide the necessary geometry for forming critical hydrogen bonds with amino acid residues in the active site of target proteins.
The core structure consists of a benzoyl group attached to a urea moiety, which in turn is substituted with a phenyl group. This arrangement allows for a relatively planar conformation, which can be stabilized by an intramolecular hydrogen bond between the amide proton and the carbonyl oxygen of the benzoyl group, forming a pseudo-six-membered ring. This conformational rigidity can reduce the entropic penalty upon binding to a receptor. Furthermore, the presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) within the carbamoylbenzamide linker facilitates multiple points of interaction with a biological target, enhancing binding affinity and specificity.
Impact of Substituent Modifications on Biochemical Target Affinity and Cellular Potency
The biochemical target affinity and cellular potency of compounds based on the carbamoylbenzamide scaffold are highly sensitive to the nature and position of substituents on the aromatic rings. Modifications to these substituents can influence various properties of the molecule, including its electronic distribution, lipophilicity, and steric profile, all of which play a crucial role in its interaction with biological targets.
Substituents on the phenyl rings can modulate the electronic properties of the aromatic system, which can in turn affect cation-π or π-π stacking interactions with the target protein. For instance, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can enhance the acidity of the N-H protons, making them better hydrogen bond donors. Conversely, electron-donating groups, such as alkoxy or alkyl groups, can increase the electron density of the aromatic ring, potentially strengthening interactions with electron-deficient pockets in the receptor.
Steric bulk is another important consideration. The size and shape of substituents can either promote or hinder the optimal binding conformation. Bulky substituents may cause steric clashes with the receptor, leading to a loss of activity. On the other hand, appropriately sized substituents can occupy specific hydrophobic pockets, leading to enhanced affinity.
The following interactive table summarizes the impact of various substituent modifications on the biological activity of carbamoylbenzamide derivatives as reported in different studies.
Conformational Requirements for Optimized Biological Interactions
The three-dimensional conformation of this compound is a critical factor for its biological activity, as it dictates the spatial arrangement of its pharmacophoric elements and their ability to interact optimally with a biological target. The conformational preferences of the carbamoylbenzamide core are influenced by a combination of steric and electronic factors, including the potential for intramolecular hydrogen bonding.
Studies on the parent compound, N-benzoyl-N'-phenylurea, have revealed that the molecule tends to adopt a relatively planar conformation. This planarity is stabilized by a strong intramolecular hydrogen bond between the N-H proton of the urea and the carbonyl oxygen of the benzoyl group, forming a pseudoaromatic six-membered ring nih.govchemspider.com. This intramolecular hydrogen bond locks the molecule into a specific conformation, which can be energetically favorable for binding to a receptor by reducing the entropic cost of binding nih.gov.
In addition to this intramolecular interaction, the crystal structure of N-benzoyl-N'-phenylurea shows the presence of intermolecular hydrogen bonds, where two molecules form a centrosymmetric dimer nih.govchemspider.com. This indicates the strong propensity of the urea and amide groups to participate in hydrogen bonding networks, which is a key feature for interaction with biological macromolecules.
Emerging Research Avenues and Potential Non Clinical Applications
Role as Chemical Probes for Biological Pathway Interrogation
There is no available research in peer-reviewed literature detailing the use of N-[(4-ethoxyphenyl)carbamoyl]benzamide as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems. The synthesis and application of such a probe would require extensive validation, including demonstration of potent and selective interaction with a specific biological target to ensure that any observed effects are attributable to that interaction. At present, no such studies have been published for this compound.
Scaffold Derivatization for Lead Compound Optimization in Drug Discovery Research
The core structure of This compound contains a benzamide (B126) scaffold, which is a common starting point in drug discovery for the development of new therapeutic agents. Lead optimization involves iteratively modifying a compound's chemical structure to improve its efficacy, selectivity, and pharmacokinetic properties. However, there are no published studies that specifically describe the derivatization of the This compound scaffold for the purpose of lead compound optimization. Research in this area would involve synthesizing analogues by modifying the ethoxyphenyl or benzamide rings and testing their biological activity.
Table 1: Potential Derivatization Sites on this compound for Lead Optimization (Hypothetical)
| Molecular Region | Potential Modifications | Desired Outcome |
| Ethoxy Group | Alkoxy chain length variation, replacement with other functional groups | Improved solubility, metabolic stability, or target binding |
| Phenyl Rings | Substitution with electron-donating or withdrawing groups | Enhanced target affinity and selectivity |
| Amide Linkages | Isosteric replacement, conformational restriction | Increased proteolytic stability and improved pharmacokinetic profile |
Note: This table is hypothetical and for illustrative purposes only, as no specific research on the derivatization of this compound is publicly available.
Applications in Chemo-proteomics and Target Identification
Chemo-proteomics utilizes chemical tools to identify the protein targets of bioactive compounds on a proteome-wide scale. This often involves creating a modified version of the compound that can be used as a probe to capture its binding partners from cell or tissue lysates. There is no evidence in the scientific literature of This compound being used in such chemo-proteomic studies. Consequently, no biological targets for this specific compound have been identified or validated through this approach.
Table 2: Chemo-proteomic Probes for Target Identification (General Methodologies)
| Probe Type | Mechanism of Action | Typical Application |
| Affinity-based Probes | Immobilization of the compound on a solid support to "pull down" interacting proteins. | Identification of direct binding partners from a complex protein mixture. |
| Activity-based Probes | Covalent modification of an enzyme's active site. | Profiling the activity of specific enzyme families. |
| Photo-affinity Probes | A photo-reactive group is attached to the compound, which forms a covalent bond with nearby proteins upon UV irradiation. | Capturing both high- and low-affinity interactions in a biological context. |
Note: This table describes general methodologies and does not reflect any specific application of this compound.
Investigation in Materials Science or Supramolecular Chemistry
Compounds containing amide and aromatic functionalities, such as This compound , have the potential to engage in hydrogen bonding and π-π stacking interactions. These non-covalent interactions are fundamental to the construction of supramolecular assemblies and the design of novel materials with specific properties (e.g., liquid crystals, gels, or polymers). However, a review of the current scientific literature reveals no studies investigating This compound for applications in materials science or supramolecular chemistry. Research in this area would first involve characterizing its solid-state structure and self-assembly behavior.
Q & A
Q. What are the optimized synthetic routes for N-[(4-ethoxyphenyl)carbamoyl]benzamide, and what factors influence reaction yields?
Answer: The synthesis typically involves multi-step reactions, starting with the coupling of 4-ethoxyaniline with benzoyl chloride derivatives. Key steps include:
- Amide bond formation : Reacting 4-ethoxyphenyl isocyanate with benzamide precursors under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
- Catalyst optimization : Use of triethylamine or DMAP to enhance reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.
Reported yields vary significantly (29–70%) depending on solvent choice, catalyst loading, and temperature . For example:
- Compound 96 (structurally analogous): Synthesized with 70% yield using 2,4-dichlorobenzoyl chloride and optimized stoichiometry .
- Compound 98 : Lower yield (29%) due to dimerization side reactions, mitigated by controlled reaction times .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H-NMR : Confirms aromatic proton environments (δ 7.2–8.1 ppm for benzamide; δ 6.8–7.0 ppm for ethoxyphenyl) and carbamoyl NH signals (δ 10–11 ppm) .
- ¹³C-NMR : Identifies carbonyl carbons (C=O at ~168 ppm) and ethoxy groups (C-O at ~63 ppm) .
- FT-IR : Detects amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 311.3) and fragmentation patterns .
- Elemental Analysis : Ensures C, H, N, and S content matches theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzamide derivatives?
Answer: Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., cancer vs. bacterial models) or enzyme sources (e.g., recombinant vs. native HDACs) .
- Purity issues : Trace solvents (e.g., DMF) or unreacted intermediates may interfere. Validate purity via HPLC (>98%) and TLC .
- Structural analogs : Minor substituent changes (e.g., trifluoromethyl vs. methoxy groups) drastically alter bioactivity. Compare This compound with thiadiazole derivatives (e.g., IC₅₀ values for HDAC inhibition vary 10-fold with substituent modifications) .
Q. Methodological Recommendations :
Q. What computational strategies predict the bioactivity and binding mechanisms of this compound?
Answer:
- Molecular Docking : Predict interactions with HDACs or kinase targets (e.g., AutoDock Vina). Studies on analogous thiadiazoles show strong binding to HDAC1 (ΔG = -9.2 kcal/mol) via carbamoyl group coordination .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with antimicrobial activity (R² > 0.85 in validated models) .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 50 ns trajectories to evaluate RMSD fluctuations <2 Å) .
Q. Data Sources :
Q. How do researchers address challenges in translating in vitro findings to in vivo efficacy for this compound?
Answer: Key challenges include:
- Solubility : Poor aqueous solubility (~5 µg/mL) limits bioavailability. Use co-solvents (e.g., PEG-400) or nanoformulations .
- Metabolic Stability : Hepatic microsome assays reveal rapid CYP450-mediated oxidation. Introduce electron-withdrawing groups (e.g., -CF₃) to slow metabolism .
- Toxicity : Screen for off-target effects (e.g., hERG inhibition) using patch-clamp assays.
Q. Case Study :
Q. What are the methodological considerations for studying structure-activity relationships (SAR) in benzamide derivatives?
Answer:
- Substituent Libraries : Synthesize derivatives with varied substituents (e.g., -OCH₃, -Cl, -CF₃) on the phenyl and benzamide rings .
- Activity Cliffs : Identify "cliffs" where minor changes cause drastic activity shifts (e.g., -OCH₃ to -NO₂ reduces IC₅₀ by 50% in kinase assays) .
- 3D Pharmacophore Mapping : Align active conformers to identify critical hydrogen-bond acceptors (e.g., carbamoyl oxygen) .
Data Contradiction Analysis Example
Issue : Conflicting reports on anticancer activity (IC₅₀ = 2 µM vs. 20 µM in similar cell lines).
Resolution :
Verify compound integrity (NMR, LC-MS).
Normalize assay conditions (e.g., exposure time: 48 vs. 72 hours).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
